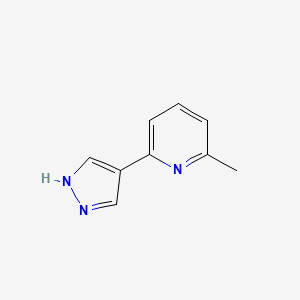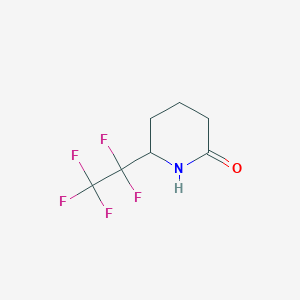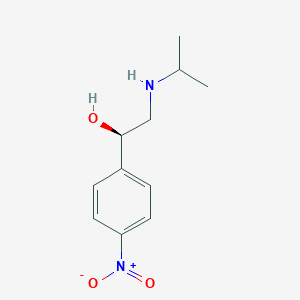![molecular formula C10H10BrNO2S B13575683 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({3-Bromobicyclo[111]pentan-1-yl}sulfonyl)pyridine is a compound that features a unique bicyclo[111]pentane structure, which is known for its high strain and reactivity
Métodos De Preparación
The synthesis of 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Análisis De Reacciones Químicas
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bicyclo[1.1.1]pentane structure can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine exerts its effects involves its interaction with molecular targets through its sulfonyl and bromine groups. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine include:
2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: This compound has a thiophene ring instead of a pyridine ring.
({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane: This compound features a difluoromethyl group and a trimethylsilane group.
The uniqueness of 3-({3-Bromobicyclo[111]pentan-1-yl}sulfonyl)pyridine lies in its combination of the bicyclo[11
Propiedades
Fórmula molecular |
C10H10BrNO2S |
|---|---|
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
3-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]pyridine |
InChI |
InChI=1S/C10H10BrNO2S/c11-9-5-10(6-9,7-9)15(13,14)8-2-1-3-12-4-8/h1-4H,5-7H2 |
Clave InChI |
NSJRLPKEORZLOE-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


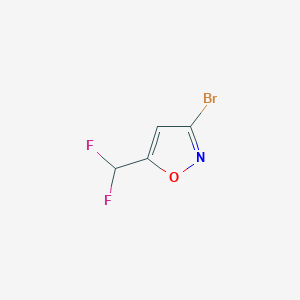
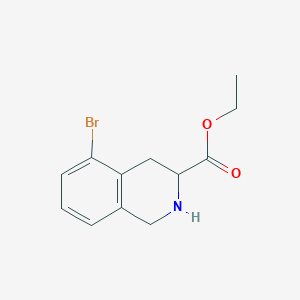
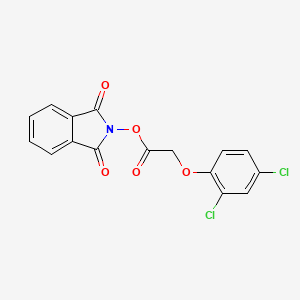
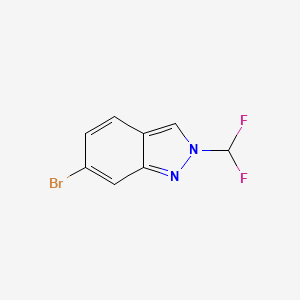
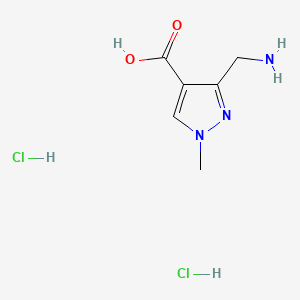
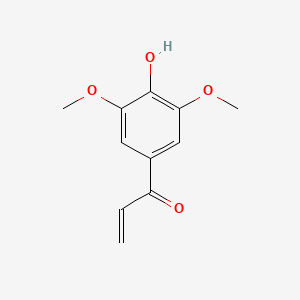

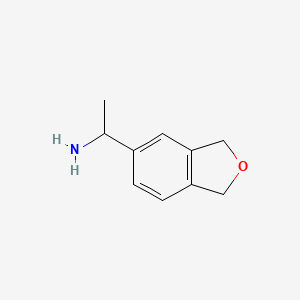
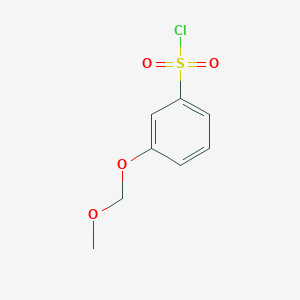

![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
